molecular formula C37H36N4O9 B11834450 {4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate

{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate

Cat. No.: B11834450
M. Wt: 680.7 g/mol
InChI Key: QJUKCRRILOLECU-WYOOIXGGSA-N
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Description

Fmoc-Val-Ala-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs specifically to cancer cells. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, valine (Val), alanine (Ala), para-aminobenzyloxycarbonyl (PAB), and para-nitrophenyl (PNP) ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Ala-PAB-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The Fmoc group is used to protect the amino group of valine, while the carboxyl group is activated using a coupling reagent to form a peptide bond with alanine. The PAB group is then introduced, followed by the attachment of the PNP ester. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of Fmoc-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its efficient release of the active drug. Its structure allows for precise control over drug delivery, making it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula

C37H36N4O9

Molecular Weight

680.7 g/mol

IUPAC Name

[4-[[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C37H36N4O9/c1-22(2)33(39-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)40(23(3)34(38)42)25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H2,38,42)(H,39,44)/t23-,33-/m0/s1

InChI Key

QJUKCRRILOLECU-WYOOIXGGSA-N

Isomeric SMILES

C[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C)C(=O)N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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